![molecular formula C20H26N4 B5654893 1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)
1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline often involves complex reactions utilizing tert-butyl and imidazole groups. Studies on similar molecules indicate a variety of synthetic routes, including the use of N-tert-butanesulfinyl imines as intermediates for asymmetric synthesis of amines and the preparation of tert-butyl isocyanide derivatives for further reactions (Ellman, Owens, & Tang, 2002); (Moderhack, Daoud, Ernst, & Jones, 2000).
Molecular Structure Analysis
The structural analysis of similar compounds indicates that the imidazole and tert-butyl groups play a crucial role in the overall molecular conformation. For instance, crystallographic studies of tert-butyl-imidazolium compounds reveal how substituents influence molecular geometry and supramolecular interactions (Gang Xu, Yubo Cui, S. Gou, & Wei Huang, 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds with tert-butyl and imidazolyl groups are diverse, including transformations into various functional groups and participation in asymmetric synthesis and catalysis (A. Studer, T. Hintermann, & D. Seebach, 1995). The reactivity of these compounds towards different reagents and conditions highlights their versatility in organic synthesis.
Physical Properties Analysis
The physical properties of compounds similar to 1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, such as solubility, melting points, and crystal structure, are influenced by the tert-butyl and imidazole groups. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields of chemistry (G. Dhanalakshmi, Mala Ramanjaneyulu, S. Thennarasu, & S. Aravindhan, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for further transformations, are key aspects of research into compounds like 1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline. Studies on related molecules show a wide range of reactivity patterns that enable their use in synthesizing complex molecules and intermediates for pharmaceuticals and materials science (N. Ando & S. Terashima, 2010).
properties
IUPAC Name |
1-tert-butyl-2-[(5-methyl-1H-imidazol-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-13-11-21-17(22-13)12-24-10-9-15-14-7-5-6-8-16(14)23-18(15)19(24)20(2,3)4/h5-8,11,19,23H,9-10,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMARXCXLBNQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN2CCC3=C(C2C(C)(C)C)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.